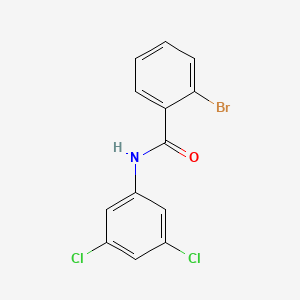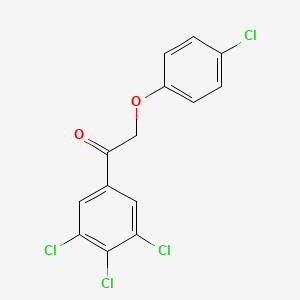![molecular formula C16H22N2O2 B5635510 [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5635510.png)
[4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone: is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrrolidine ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with pyrrolidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of enzyme inhibitors.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
- Studied for its role in modulating biological pathways involved in disease processes.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and anticancer properties.
4-(morpholin-4-ylmethyl)benzylamine: Used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness:
- The presence of both morpholine and pyrrolidine rings in [4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone provides unique structural features that can be exploited for specific biological activities.
- Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(18-7-1-2-8-18)15-5-3-14(4-6-15)13-17-9-11-20-12-10-17/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRNGZUWKJROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5635437.png)
![1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)
![N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine](/img/structure/B5635488.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)
![1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)
![(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone](/img/structure/B5635511.png)
![1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5635516.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)

